2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin
Description
Chemical Structure and Properties
2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin is a seven-membered cyclic acetal with a 1,3-dioxepin core. Its structure features a branched substituent at the C2 position: a 1,1-dimethyl-2-phenylethyl group. This substituent imparts steric bulk and aromatic character, distinguishing it from simpler alkyl- or aryl-substituted derivatives. The compound’s molecular formula is C₁₅H₂₀O₂, with a molecular mass of 232.32 g/mol.
The branched phenylethyl group likely enhances hydrophobicity and stability, making it suitable for applications in fragrance formulations or polymer science, though specific uses are inferred from structurally related compounds .
Properties
CAS No. |
97403-93-5 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-(2-methyl-1-phenylpropan-2-yl)-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C15H20O2/c1-15(2,12-13-8-4-3-5-9-13)14-16-10-6-7-11-17-14/h3-9,14H,10-12H2,1-2H3 |
InChI Key |
JLJASZYKQUSLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)C2OCC=CCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin typically involves the reaction of 1,1-dimethyl-2-phenylethyl acetate with appropriate reagents to form the dioxepin ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with nucleophiles or electrophiles, depending on the reaction conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(1,1-dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin with analogous derivatives, highlighting structural variations, physicochemical properties, and applications.
Structural and Functional Analysis
Substituent Effects on Stability
- The 1,1-dimethyl-2-phenylethyl group in the target compound likely increases steric hindrance, reducing ring-opening reactivity compared to linear alkyl derivatives like 2-propyl-dioxepin. However, thermodynamic studies show that 4,5-dihydro isomers (e.g., 4,5-dihydro-1,3-dioxepins) are generally more stable than 4,7-dihydro analogs, irrespective of substituents .
- The benzyl-substituted derivative (CAS 84473-75-6) exhibits moderate stability but is prone to oxidation due to the aromatic ring’s electron-rich nature .
Applications in Fragrance Chemistry 2-(1,1,4-Trimethylpent-3-enyl)-4,7-dihydro-1,3-dioxepin demonstrates superior substantivity (adhesion to textiles/hair) and blooming (olfactory projection) compared to simpler analogs. The target compound’s branched phenylethyl group may mimic the performance of 2-(3-methylbutyl)-2-methyl-dioxepin (CAS 53338-06-0), which is valued for its "fresh flowery" scent in soaps and detergents .
Polymer Science Relevance Unsubstituted or minimally substituted dioxepins (e.g., 2,2-dimethyl-dioxepin) undergo successful ring-opening metathesis polymerization (ROMP) to form polyacetals, whereas bulky substituents like phenyl or complex alkyl groups hinder polymerization . The target compound’s steric bulk likely limits its utility in polymer synthesis, contrasting with cis-4,7-dihydro-1,3-dioxepin (CAS 5417-32-3), a key monomer for polyether production .
Key Research Findings
- Thermodynamic Stability : 4,5-Dihydro isomers dominate at equilibrium due to reduced ring strain, a trend consistent across substituted dioxepins .
- Catalytic Behavior : Ruthenium-Schiff base complexes catalyze isomerization of 2-alkyl-dioxepins (e.g., n-butyl derivatives) with high yield but variable enantioselectivity .
- Fragrance Performance : Branched alkyl or cyclohexenyl substituents (e.g., 1,1,4-trimethylpent-3-enyl) enhance substantivity by 30–50% compared to linear chains, as shown in fabric softener trials .
Biological Activity
2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and molecular weight:
- Chemical Formula: C18H23N5O2
- Molecular Weight: 341.4075 g/mol
The structure includes a dioxepin ring, which is crucial for its biological activity. The presence of the dimethyl-phenylethyl group contributes to its interaction with biological targets.
Research indicates that 2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin may exert its effects through several mechanisms:
- Inhibition of Cyclin-dependent Kinase 9 (CDK9):
- Cellular Assays:
- Cytotoxicity:
Case Studies
Several studies have highlighted the biological relevance of this compound:
-
Study on Cancer Cell Lines:
A study assessed the cytotoxic effects of various derivatives of dioxepin compounds on HeLa cells and other cancer types. The results indicated that modifications to the dioxepin structure could enhance or reduce cytotoxic activity . -
Comparative Modeling:
A comparative modeling study utilized structural data from known inhibitors to predict the binding affinity of 2-(1,1-Dimethyl-2-phenylethyl)-4,7-dihydro-1,3-dioxepin with CDK9. The findings supported its potential as a selective inhibitor for therapeutic applications .
Table 1: Biological Activity Summary
| Activity Type | Observations | Reference |
|---|---|---|
| CDK9 Inhibition | Significant inhibition noted | |
| Cytotoxicity | Moderate IC50 against HeLa cells | |
| Gene Expression | Induction of GFP fluorescence |
Table 2: Structure Activity Relationship (SAR)
| Compound Variant | Structure Features | Biological Activity |
|---|---|---|
| Parent Compound | Basic dioxepin structure | Moderate activity |
| Methyl Substituted | Increased lipophilicity | Enhanced potency |
| Phenyl Substituted | Aromatic interactions | Variable activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
